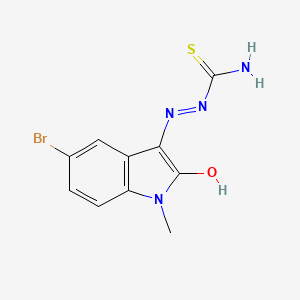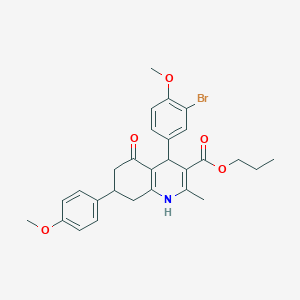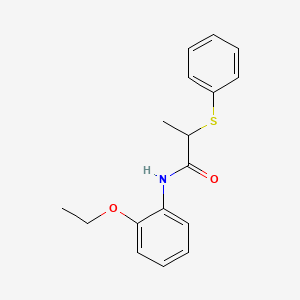![molecular formula C25H28N2O6S B5075827 N~2~-(2,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5075827.png)
N~2~-(2,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a phenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated systems and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group is replaced by another, often leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of more complex aromatic compounds, while reduction could result in simpler structures.
Scientific Research Applications
N~2~-(2,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as its ability to interact with specific molecular targets and pathways.
Industry: Utilized in the development of new materials and products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(2,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(2,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide include other glycinamide derivatives and compounds with similar structural features, such as multiple methoxy groups and phenylsulfonyl moieties.
Uniqueness
What sets N2-(2,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide apart from similar compounds is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-[1-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6S/c1-18(19-10-12-20(31-2)13-11-19)26-25(28)17-27(34(29,30)22-8-6-5-7-9-22)23-15-14-21(32-3)16-24(23)33-4/h5-16,18H,17H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXNAYXMOMGHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B5075744.png)
![ethyl 4-[(2-phenylpropyl)amino]-1-piperidinecarboxylate](/img/structure/B5075752.png)
![3-[5-[(2,5-Dimethylpyrazol-3-yl)methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl]-5-methyl-1,2-oxazole](/img/structure/B5075759.png)
![1-[4-(2-iodophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B5075765.png)
![3,3-DIMETHYL-N~1~-[4-(PIPERIDINOCARBONYL)PHENYL]BUTANAMIDE](/img/structure/B5075768.png)
![3-METHYL-4-[2-(4-METHYLPIPERAZIN-1-YL)-2-OXOETHOXY]-N-PHENYLBENZENE-1-SULFONAMIDE](/img/structure/B5075780.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5075785.png)



![2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,4-dimethylpentan-3-yl)acetamide](/img/structure/B5075801.png)
![N-methyl-N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5075809.png)
![5-bromo-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B5075813.png)

